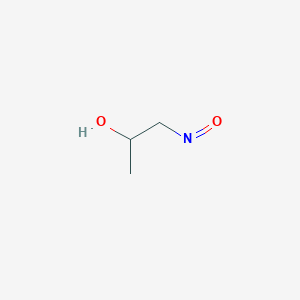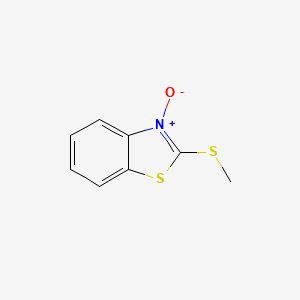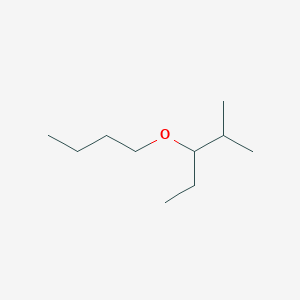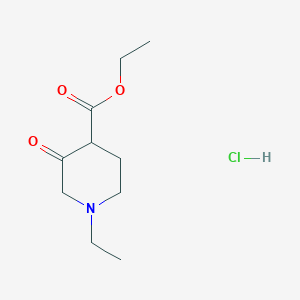![molecular formula C11H20O4 B14369588 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane CAS No. 92714-07-3](/img/structure/B14369588.png)
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[4.4]nonane core with three oxygen atoms and a 2-methylpropoxy group attached to it. The presence of the spirocyclic structure and the oxygen atoms makes this compound interesting for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of a suitable diol with an epoxide under acidic or basic conditions. One common method involves the use of 1,3-dioxolane derivatives and an appropriate alkylating agent. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of oxygen atoms in the structure may also facilitate hydrogen bonding interactions, enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,6-Trioxaspiro[4.4]nonane: Lacks the 2-methylpropoxy group, making it less hydrophobic.
2-[(2-Ethylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and solubility.
Uniqueness
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropoxy group enhances its hydrophobicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92714-07-3 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-(2-methylpropoxymethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O4/c1-9(2)6-12-7-10-8-14-11(15-10)4-3-5-13-11/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
NHDPSMSGWQCKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCC1COC2(O1)CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



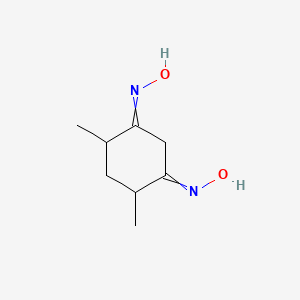

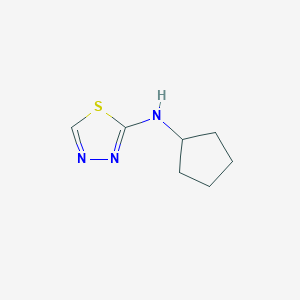
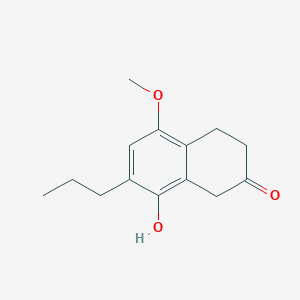
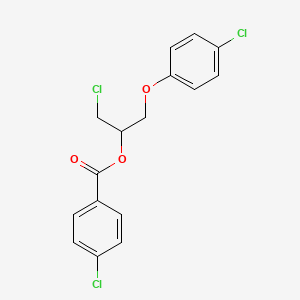
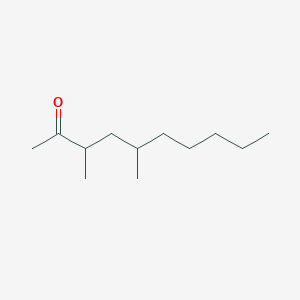
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
